2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran
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Overview
Description
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C10H16O2 It is a derivative of tetrahydropyran, a six-membered ether ring, substituted with a 2-methyl-4-pentyn-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-methyl-4-pentyn-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired ether product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and tetrahydropyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are typically used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alcohols and tetrahydropyran derivatives.
Scientific Research Applications
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydropyran: A similar compound with a methyl group instead of the 2-methyl-4-pentyn-2-yloxy group.
Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another derivative of tetrahydropyran with a hydroxylamine group.
Uniqueness
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran is unique due to its alkyne functionality, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C11H18O2 |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2-methylpent-4-yn-2-yloxy)oxane |
InChI |
InChI=1S/C11H18O2/c1-4-8-11(2,3)13-10-7-5-6-9-12-10/h1,10H,5-9H2,2-3H3 |
InChI Key |
SHSCBAQSBLYDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)OC1CCCCO1 |
Origin of Product |
United States |
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